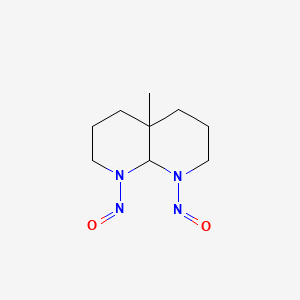
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine, can be achieved through various methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of a catalyst . Another method is the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed to construct the 1,8-naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often utilizes green chemistry approaches to minimize environmental impact. For example, the use of ionic liquids as solvents and catalysts in the Friedländer reaction has been shown to improve yields and reduce the need for hazardous reagents . Additionally, water-soluble iridium catalysts have been used to catalyze the synthesis of 1,8-naphthyridines in aqueous media under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, 1,8-naphthyridine derivatives have been studied for their antibacterial, antiviral, and anticancer properties . Additionally, these compounds are used as ligands in coordination chemistry and as components in light-emitting diodes and dye-sensitized solar cells .
Mécanisme D'action
The mechanism of action of 4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For example, some 1,8-naphthyridine derivatives inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death. Other derivatives may interact with different molecular targets, such as enzymes or receptors, to exert their biological effects.
Comparaison Avec Des Composés Similaires
4a-Methyl-1,8-dinitrosodecahydro-1,8-naphthyridine can be compared with other similar compounds, such as 1,8-naphthyridine derivatives like nalidixic acid and gemifloxacin . These compounds share a common core structure but differ in their substituents and biological activities. For example, nalidixic acid is a quinolone antibiotic used to treat urinary tract infections, while gemifloxacin is used to treat bacterial infections . The unique structural features of this compound, such as the presence of nitroso groups, may confer distinct biological properties and applications.
Propriétés
Numéro CAS |
89178-56-3 |
|---|---|
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4a-methyl-1,8-dinitroso-3,4,5,6,7,8a-hexahydro-2H-1,8-naphthyridine |
InChI |
InChI=1S/C9H16N4O2/c1-9-4-2-6-12(10-14)8(9)13(11-15)7-3-5-9/h8H,2-7H2,1H3 |
Clé InChI |
WVTWMGBPHKOBHH-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCN(C1N(CCC2)N=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


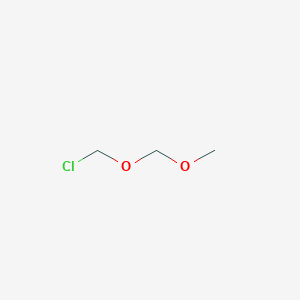


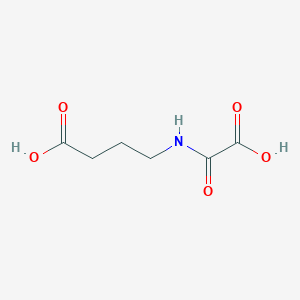


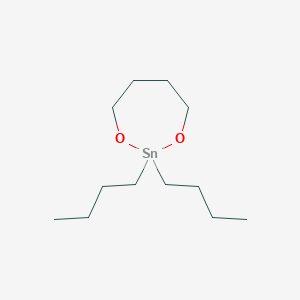
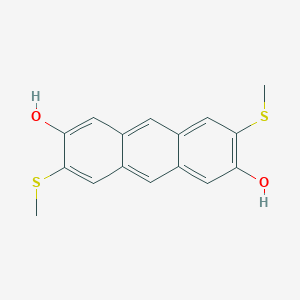
![N-benzyl-1-[4-(4,4-dimethyl-3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methanamine](/img/structure/B14135273.png)
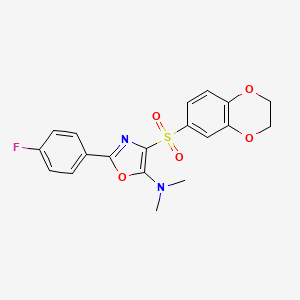
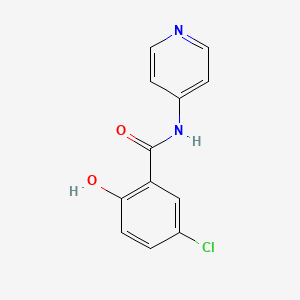
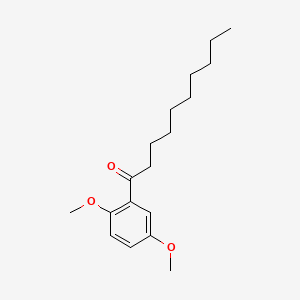
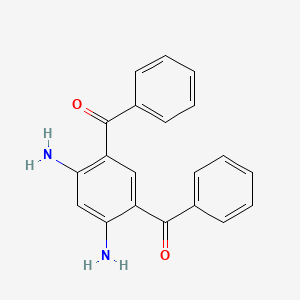
![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
